molecular formula C20H24N2O3 B11111412 N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11111412
M. Wt: 340.4 g/mol
InChI Key: JSZVBRFGBYRPFX-RCCKNPSSSA-N
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Description

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-ethoxy-4-propoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond (C=N) and then cooled to precipitate the product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. The hydrazone moiety (C=N-NH) is crucial for its biological activity, as it can interact with the active sites of enzymes, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of ethoxy and propoxy groups can enhance its solubility and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C20H24N2O3/c1-3-12-25-18-11-10-17(13-19(18)24-4-2)15-21-22-20(23)14-16-8-6-5-7-9-16/h5-11,13,15H,3-4,12,14H2,1-2H3,(H,22,23)/b21-15+

InChI Key

JSZVBRFGBYRPFX-RCCKNPSSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)OCC

Origin of Product

United States

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